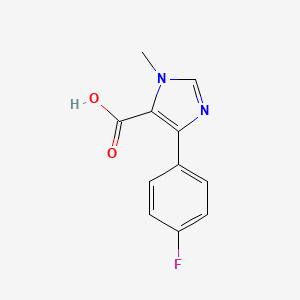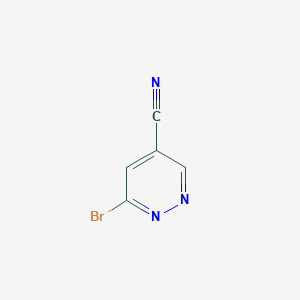![molecular formula C8H7NO3 B6618236 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid CAS No. 1782521-03-2](/img/structure/B6618236.png)
2H,3H-furo[2,3-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H-furo[2,3-c]pyridine-2-carboxylic acid, also known as FP2CA, is a versatile and useful compound in the fields of organic synthesis, biochemistry, and pharmacology. It is a five-membered ring containing a nitrogen atom, two oxygen atoms, and two carbon atoms. FP2CA is known for its ability to act as a catalyst, reducing reaction times and allowing for the synthesis of complex molecules. In addition, FP2CA has been used in a variety of scientific research applications, including drug discovery, protein folding, and metabolic engineering.
科学的研究の応用
2H,3H-furo[2,3-c]pyridine-2-carboxylic acid has been used in a variety of scientific research applications. For example, it has been used in drug discovery to identify new compounds that can be used to treat diseases. It has also been used to study protein folding, which can help researchers better understand the structure and function of proteins. Additionally, this compound has been used in metabolic engineering, which involves using genetic engineering techniques to alter the metabolism of cells and organisms.
作用機序
The mechanism of action of 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as a catalyst, reducing reaction times and allowing for the synthesis of complex molecules. Additionally, it is believed that this compound can interact with proteins and other molecules in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can interact with proteins and other molecules in order to modulate their activity. Additionally, it is believed that this compound can reduce reaction times and allow for the synthesis of complex molecules.
実験室実験の利点と制限
One of the main advantages of using 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid in lab experiments is that it can reduce reaction times and allow for the synthesis of complex molecules. Additionally, it is a versatile and useful compound in the fields of organic synthesis, biochemistry, and pharmacology. However, one of the main limitations of using this compound in lab experiments is that the mechanism of action of the compound is not yet fully understood.
将来の方向性
The potential future directions for 2H,3H-furo[2,3-c]pyridine-2-carboxylic acid are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted on the mechanism of action of this compound and how it interacts with proteins and other molecules. Another potential direction is to use this compound as a catalyst in drug discovery and metabolic engineering. Finally, further research could be conducted on the synthesis methods of this compound, such as the Suzuki coupling reaction, the Ullmann reaction, and the Stille reaction.
合成法
2H,3H-furo[2,3-c]pyridine-2-carboxylic acid can be synthesized in a variety of ways, including through the use of the Suzuki coupling reaction, the Ullmann reaction, and the Stille reaction. In the Suzuki coupling reaction, a palladium catalyst is used to couple an aryl bromide with an aryl boronic acid. The Ullmann reaction involves a copper catalyst, which is used to couple an aryl halide with an aryl or alkyl halide. The Stille reaction involves a tin-based reagent, which is used to couple an aryl halide with a nucleophile.
特性
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-2,4,6H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDNFUXANOVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)




![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)

![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)

